2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine
Description
2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring at position 2 and a trifluoromethyl (-CF₃) group at position 2. The piperazine moiety introduces two nitrogen atoms, contributing to hydrogen-bonding capabilities and basicity, while the -CF₃ group enhances lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where nitrogen-rich scaffolds and fluorinated groups are advantageous .
Properties
Molecular Formula |
C9H11F3N4 |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-piperazin-2-yl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-15-8(16-7)6-5-13-3-4-14-6/h1-2,6,13-14H,3-5H2 |
InChI Key |
AEIRRERMVZXZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach involving:
- Construction of the pyrimidine core bearing a trifluoromethyl group at the 4-position.
- Introduction of the piperazin-2-yl substituent at the 2-position via nucleophilic substitution or coupling reactions.
- Optimization of reaction conditions to maximize yield and purity.
Key Synthetic Routes
Nucleophilic Substitution on Halogenated Pyrimidines
A common approach starts with a halogenated pyrimidine intermediate, such as 4-chloro-2-(trifluoromethyl)pyrimidine. The halogen (chlorine) at the 4-position is substituted by the nucleophilic piperazine ring, specifically at the 2-position of piperazine, under controlled conditions. This method is supported by analogous syntheses of related compounds like 2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine, where nucleophilic substitution of 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine is employed.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Moderate heating (60–100 °C).
- Base: Triethylamine or potassium carbonate to scavenge the released acid.
- Reaction time: Several hours to overnight.
This route benefits from straightforward reaction setup and good yields when optimized.
Cyclization and Condensation Reactions
An alternative involves the cyclization of appropriate precursors to form the pyrimidine ring bearing the trifluoromethyl substituent, followed by functionalization with the piperazine moiety. For example, the Gewald reaction followed by formamide cyclization has been used to prepare pyrimidine derivatives with piperazine substituents, although in slightly different heterocyclic contexts.
Trifluoromethylation Techniques
The introduction of the trifluoromethyl group at the 4-position of the pyrimidine ring can be achieved by:
- Using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane).
- Radical or nucleophilic trifluoromethylation under catalysis.
These methods are often applied either before or after pyrimidine ring formation depending on the synthetic route.
Representative Synthetic Procedure
A representative synthetic sequence could be:
Preparation of 4-chloro-2-(trifluoromethyl)pyrimidine:
- Starting from commercially available pyrimidine precursors, introduce the trifluoromethyl group via nucleophilic trifluoromethylation.
Nucleophilic substitution with piperazine:
- React 4-chloro-2-(trifluoromethyl)pyrimidine with piperazine under reflux in DMF with a base such as potassium carbonate.
- Monitor reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
- Purify the product by column chromatography or recrystallization.
- Confirm purity (>95%) by HPLC-PDA.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Trifluoromethylation | Ruppert–Prakash reagent, Pd catalyst, DMF, 60–80 °C | 70–85 | Requires inert atmosphere |
| Nucleophilic substitution | Piperazine, K2CO3, DMF, 80–100 °C, 12–24 h | 75–90 | Base scavenges HCl; polar solvent aids solubility |
| Purification | Silica gel chromatography, hexane/ethyl acetate | — | Ensures >95% purity |
Analytical Characterization Techniques
To ensure the structural integrity and purity of this compound, the following techniques are essential:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and presence of trifluoromethyl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- X-ray Crystallography: Provides definitive stereochemical and structural information.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity, typically >95% required for biological assays.
Summary of Literature Data and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The chlorine atom in the precursor 2-chloropyrimidine can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are used.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting central nervous system disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine
- Structure : Replaces piperazine with piperidine (a six-membered ring with one nitrogen).
- Molecular Formula : C₁₀H₁₂F₃N₃
- Molecular Weight : 231.22 g/mol
- Key Differences: Reduced basicity due to the absence of a secondary amine in piperidine. Increased lipophilicity compared to piperazine analogs.
2-[4-(1,3-Thiazol-2-yloxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Structure : Piperidine substituted with a thiazole-oxy group.
- Key Differences :
- Thiazole introduces sulfur, enhancing π-π stacking and metabolic stability.
- Bulkier substituent may reduce solubility but improve target selectivity.
- Applications : Likely explored for kinase inhibition due to thiazole’s prevalence in kinase inhibitors .
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Structure : Features a tert-butyl group at position 2 and -CF₃ at position 4.
- Molecular Formula : C₁₃H₁₉F₃N₄ (estimated)
- Substitution at position 6 alters electronic distribution on the pyrimidine ring.
- Applications : Candidate for agrochemical or pharmaceutical use due to trifluoromethyl and tert-butyl motifs .
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Structure : Cyclopropyl and difluoromethyl groups with a pyrazolo-pyrimidine substituent.
- Molecular Formula : C₁₈H₂₀F₂N₈
- Molecular Weight : 386.4 g/mol
- Key Differences :
- Difluoromethyl (-CHF₂) is less electron-withdrawing than -CF₃, altering pyrimidine reactivity.
- Pyrazolo-pyrimidine extension may enhance binding to ATP pockets in kinases.
- Applications: Potential kinase inhibitor or antiviral agent .
Comparative Analysis Table
Research Findings and Trends
- Trifluoromethyl Utility : The -CF₃ group is a common feature in analogs, improving bioavailability and resistance to oxidative metabolism .
- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit stronger hydrogen-bonding interactions, making them preferable for targets requiring polar interactions (e.g., GPCRs or kinases) .
- Heterocyclic Modifications : Thiazole () and pyrazolo-pyrimidine () extensions are leveraged to enhance target engagement and selectivity, particularly in kinase inhibitors .
Biological Activity
2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its interactions with various biological targets, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety and a trifluoromethyl group attached to a pyrimidine ring, which enhances its lipophilicity and biological activity. The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties and biological interactions of compounds.
Research indicates that this compound exhibits strong binding affinity to several biological targets. The compound has been shown to interact with various enzymes and receptors, leading to potential therapeutic effects:
- Kinase Inhibition : The compound acts as a potent inhibitor of specific kinases, which are critical in cellular signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells.
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit selective activity against certain pathogens, including Chlamydia spp., suggesting its potential as an antibiotic agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the efficacy of this compound. The results indicate that the compound significantly reduces cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HUH7 | <10 | High cytotoxicity |
| HeLa | <15 | Moderate cytotoxicity |
| MCF-7 | <20 | Moderate cytotoxicity |
These findings suggest that the compound could be further developed for cancer treatment applications .
Study on Anticancer Properties
In one study, researchers synthesized various derivatives of this compound and evaluated their anticancer properties using MTT assays. The results indicated that certain derivatives exhibited enhanced potency against multiple cancer cell lines, particularly those associated with breast and liver cancers .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Chlamydia. The synthesized molecules displayed selective activity, inhibiting bacterial growth while showing minimal toxicity towards human cells. This highlights the potential for developing selective antibiotics based on this scaffold .
Synthesis and Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the piperazine or pyrimidine moieties affect biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances binding affinity and selectivity towards biological targets .
Pharmacokinetics
Studies assessing the pharmacokinetic profiles of this compound indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for its development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. For example:
- Step 1 : Introduce the trifluoromethyl group at position 4 via nucleophilic substitution or cross-coupling reactions (e.g., using Cu(I) catalysis under anhydrous conditions).
- Step 2 : Install the piperazine moiety at position 2 through Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .
- Critical Factors : Solvent polarity, temperature, and catalyst loading significantly impact regioselectivity. Impurities like 2,2'-(Piperazine-1,4-diyl)dipyrimidine may form if stoichiometry is unbalanced .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR confirms trifluoromethyl group integration (~-60 ppm for CF₃). ¹H NMR resolves piperazine protons as multiplet signals (δ 2.5–3.5 ppm), though dynamic effects may require variable-temperature NMR .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are standard for resolving piperazine ring conformation and hydrogen-bonding networks. Disorder in the trifluoromethyl group may necessitate high-resolution data (d < 0.8 Å) .
- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns for Cl/F-containing fragments, critical for verifying molecular integrity .
Q. What is the hypothesized mechanism of action in biological systems, and how does the trifluoromethyl group enhance bioactivity?
- Methodological Answer : The compound’s piperazine-pyrimidine scaffold mimics ATP-binding motifs in kinases. Computational docking (e.g., AutoDock Vina) suggests:
- The trifluoromethyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability.
- Metabolic stability is improved due to fluorine’s electronegativity, reducing oxidative degradation by CYP450 enzymes.
- Piperazine acts as a protonable hinge-binder in kinase active sites, validated via mutagenesis studies .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in piperazine coupling steps?
- Methodological Answer :
- Catalyst Screening : Test alternative ligands (BINAP vs. Xantphos) to improve Pd-catalyzed amination efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield (85% vs. 60%) by enhancing energy transfer .
- Purification Strategies : Use preparative HPLC with C18 columns to separate diastereomers or regioisomers, which are common side products .
Q. What computational strategies are recommended for predicting binding affinity and off-target effects?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS can model ligand-receptor interactions over 100-ns trajectories, highlighting conformational flexibility in the piperazine ring .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for CF₃ substitution effects on binding, guiding SAR optimization .
- Off-Target Profiling : Use SwissTargetPrediction or ChEMBL databases to assess cross-reactivity with GPCRs or ion channels .
Q. How can researchers address analytical challenges such as polymorphism or hydrate formation?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Monitor batch-to-batch consistency; distinct peaks at 2θ = 12.5° and 18.3° indicate anhydrous vs. monohydrate forms.
- Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity; storage under argon is recommended if water uptake exceeds 5% at 75% RH .
- Thermogravimetric Analysis (TGA) : Detects decomposition above 200°C, critical for ensuring thermal stability during formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
